molecular formula C11H12N4O2 B7501623 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide

2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide

Cat. No. B7501623
M. Wt: 232.24 g/mol
InChI Key: ORMRUIRVTSKAAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide is not fully understood, but studies have suggested that it exerts its effects through multiple pathways. 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide has been shown to inhibit the activity of various enzymes, including histone deacetylases and proteasomes, which play a role in cancer cell growth and survival. 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide has also been shown to inhibit the activity of the glycogen synthase kinase-3β (GSK-3β), which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide has been shown to have various biochemical and physiological effects. Studies have shown that 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide has also been shown to inhibit the proliferation of cancer cells by downregulating the expression of cyclin D1 and upregulating the expression of p21. In addition, 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide has been shown to inhibit the aggregation of amyloid-β peptides, which are associated with the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide in lab experiments is its potential as a potent anticancer agent. Studies have shown that 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Another advantage is its potential as a treatment for Alzheimer's disease, as it can inhibit the aggregation of amyloid-β peptides. However, one of the limitations of using 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide. One of the directions is to investigate its potential as a treatment for other diseases, such as Parkinson's disease and Huntington's disease, which are also associated with the aggregation of misfolded proteins. Another direction is to investigate its potential as a combination therapy with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to understand the mechanism of action of 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide and its potential side effects.
Conclusion:
In conclusion, 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its potential as an anticancer agent and a treatment for Alzheimer's disease has been studied extensively. However, further studies are needed to understand its mechanism of action and potential side effects. The future directions for research on 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide include investigating its potential as a treatment for other diseases and as a combination therapy with other anticancer agents.

Synthesis Methods

2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide can be synthesized through a multistep reaction sequence starting from pyrazole-1-carboxylic acid. The first step involves the reaction of pyrazole-1-carboxylic acid with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form 2-chloro-N-pyrazol-1-ylacetamide. This intermediate is then reacted with 3-amino-6-bromopyridine in the presence of a base and a palladium catalyst to form 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide.

Scientific Research Applications

2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide has been studied for its potential applications in various areas of scientific research. One of the significant areas of research is its use as a potential anticancer agent. Studies have shown that 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the proliferation of cancer cells. 2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide has also been shown to have potential applications in the treatment of Alzheimer's disease, as it can inhibit the aggregation of amyloid-β peptides, which are associated with the development of Alzheimer's disease.

properties

IUPAC Name

2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-17-8-11(16)14-9-3-4-10(12-7-9)15-6-2-5-13-15/h2-7H,8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMRUIRVTSKAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CN=C(C=C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.